![molecular formula C16H8ClN3O3S3 B2585486 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 477280-63-0](/img/structure/B2585486.png)

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

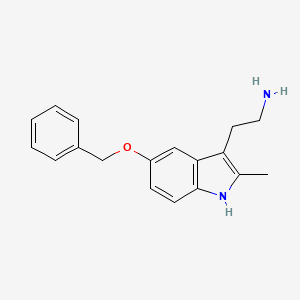

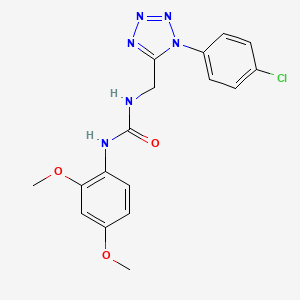

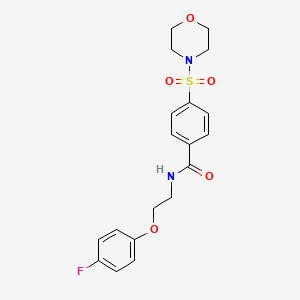

Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the larger azole group, which also includes imidazoles and oxazoles . Thiophenes, on the other hand, are five-membered aromatic compounds with four carbon atoms and one sulfur atom . Both thiazoles and thiophenes are important in medicinal chemistry, as they are found in many biologically active compounds .

Synthesis Analysis

The synthesis of thiazoles and thiophenes often involves the reaction of precursors under specific conditions . For example, arylaminothiazoles and arylidene hydrazinothiazoles have been synthesized and evaluated for their antibacterial and anti-inflammatory activities .Molecular Structure Analysis

The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Thiophene, like thiazole, is also aromatic and its structure is considered to be a structural alert .Chemical Reactions Analysis

The chemical reactivity of thiazoles and thiophenes is determined by their molecular structure. For instance, the C-5 atom in a thiazole can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . Thiophene has similar properties .Aplicaciones Científicas De Investigación

Antitumor Activity

Research has shown that compounds with structural features similar to 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, particularly those involving imidazole derivatives, have been investigated for their antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have passed preclinical testing stages, highlighting their potential as antitumor drugs. This suggests that compounds with similar molecular frameworks may also hold promise in cancer research and treatment (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthesis of Metal Passivators and Light-sensitive Materials

Another application area is in the synthesis of metal passivators and light-sensitive materials. For example, 5,5′-Methylene-bis(benzotriazole), a compound with structural similarities, serves as a versatile intermediate in these applications. This points towards the potential use of 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide in the development of new materials that could have significant industrial applications (Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009).

Evaluation of Carcinogenic Potential

The compound's structural analogs have been synthesized and evaluated for their potential carcinogenicity. This includes studies on thiophene analogs of known carcinogens, which have been tested in vitro to assess their potential to cause cancer. Such research underscores the importance of structural analysis in predicting and evaluating the health risks associated with chemical compounds (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Antioxidant and Anti-inflammatory Agents

Research focusing on the synthesis of benzofused thiazole derivatives, including structures analogous to 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, has demonstrated their potential as antioxidant and anti-inflammatory agents. Such compounds have been evaluated for in vitro antioxidant and anti-inflammatory activities, suggesting their application in developing therapeutic agents for managing oxidative stress and inflammation-related conditions (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClN3O3S3/c17-13-9-3-1-2-4-11(9)26-14(13)15(21)19-16-18-10(7-25-16)12-5-8(6-24-12)20(22)23/h1-7H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNLRPXMJNMUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)

![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)

![Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2585424.png)

![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)